5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol
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Overview
Description
5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol is a chemical compound with the molecular formula C18H18N2O and a molecular weight of 278.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method is known for its simplicity and efficiency in producing the desired quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives.
Scientific Research Applications
5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group and a quinoline backbone makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
57150-14-8 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-[2-(4-aminophenyl)propan-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3 |
InChI Key |
GHRKPCKXFKTUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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